

NVS-PAK1-1 DMSO concentration for cellular assays

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Compound Focus: NVS-PAK1-1

CAS No.: 1783816-74-9

Cat. No.: S537873

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NVS-PAK1-1 Application Notes

Mechanism and Selectivity NVS-PAK1-1 is a potent, selective **allosteric inhibitor** of p21-activated kinase 1 (PAK1) discovered by Novartis [1] [2]. It binds to a unique allosteric site beneath the C α -helix in the kinase's DFG-out conformation, providing exceptional selectivity over PAK2 and other kinases [3].

Key Biochemical and Cellular Profiling Data The table below summarizes quantitative data for NVS-PAK1-1:

Parameter	Value	Assay Details / Context of Use
PAK1 IC ₅₀	5 nM (dephospho), 6 nM (phospho) [1]	Biochemical (Caliper) assay
PAK1 K _d	7 nM [4] [5]	DiscoverX kinome scan
PAK2 K _d	400 nM [4] [5]	DiscoverX kinome scan; demonstrates >50-fold selectivity vs. PAK1 [1] [2]
Cellular Activity (Inhibition of PAK1 autophosphorylation)	0.25 μ M [1]	Su86.86 cell line (p-PAK1 S144)

Parameter	Value	Assay Details / Context of Use
Cellular Activity (Inhibition of MEK S289 phosphorylation)	IC ₅₀ = 0.21 μM [1]	Su86.86 cells with PAK2 knockdown
Anti-proliferative Effect	>2 μM [4] [5]	Su86.86 cell line; effect seen at higher concentrations without PAK2 knockdown
Kinase Panel Selectivity	Inactive against 442 kinases at 10 μM [1]	DiscoverX kinome scan
Solubility in DMSO	100 mg/mL to 125 mg/mL (~208 mM) [4] [2]	For preparing stock solutions

Key Considerations for Experimental Design

- **DMSO Concentration:** Final DMSO concentration in cellular assays should be **kept below 0.5%** to maintain cell viability and avoid non-specific effects [1] [4].
- **PAK2 Dependence:** Achieving a pure PAK1-inhibited phenotype in cells may require concurrent genetic knockdown of PAK2, as inhibition of downstream signaling (MEK S289 phosphorylation) is significantly more potent (IC₅₀ = 0.21 μM) under these conditions [1].
- **In Vivo Limitation:** **NVS-PAK1-1** has poor metabolic stability in rat liver microsomes (half-life of 3.5 minutes), which limits its utility for in vivo studies [4] [3] [5].

Experimental Protocols

1. Inhibition of PAK1 Autophosphorylation in Su86.86 Cells This protocol measures the inhibition of PAK1 autophosphorylation at serine 144 (S144) as a direct indicator of target engagement in cells [1].

- **Cell Line:** Human pancreatic carcinoma cell line (Su86.86).
- **Inhibitor Preparation:** Prepare a 10 mM stock solution of **NVS-PAK1-1** in 100% DMSO. Perform serial dilutions in DMSO to create a working concentrate for treatment.
- **Treatment:** Treat cells with **NVS-PAK1-1** at a **final concentration of 0.25 μM**. Ensure the **final DMSO concentration is ≤0.5%**. Include a vehicle control (DMSO only).
- **Incubation:** Incubate for a predetermined time (e.g., 2-24 hours).

- **Analysis:** Lyse cells and analyze lysates by Western blotting using antibodies against **phospho-PAK1 (S144)** and total PAK1.

2. Inhibition of Downstream MEK Phosphorylation (with PAK2 Knockdown) This protocol assesses pathway inhibition by measuring phosphorylation of the direct PAK1 substrate MEK at S289 [1].

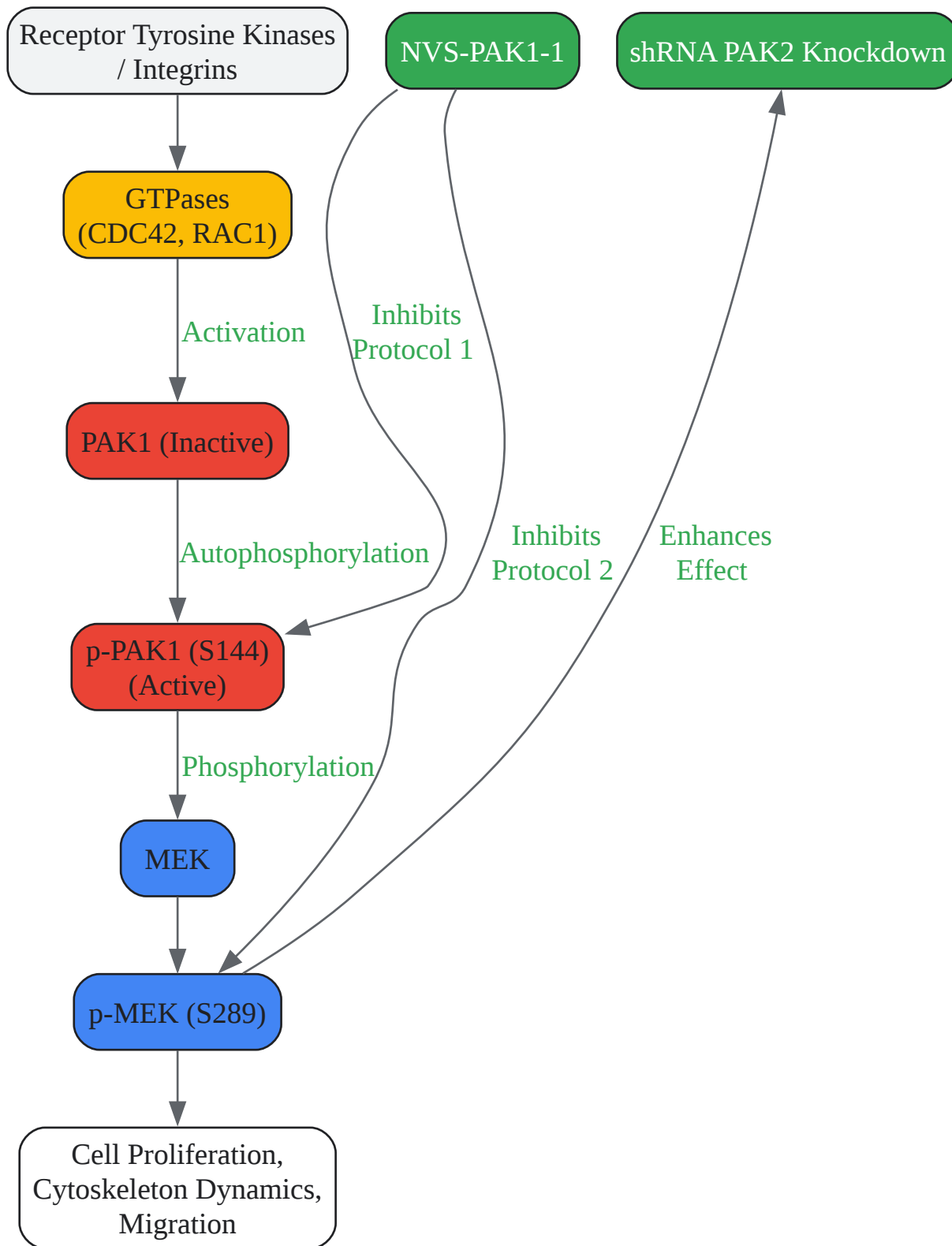
- **Cell Line:** Su86.86 cells with stable knockdown of PAK2 (using shRNA).
- **Inhibitor Preparation:** Prepare a dose-response series of **NVS-PAK1-1** (e.g., from 1 nM to 1 μ M) from a 10 mM DMSO stock.
- **Treatment:** Treat PAK2-knockdown cells with the inhibitor series. Maintain a **final DMSO concentration of $\leq 0.5\%$** across all treatments.
- **Incubation:** Incubate for a predetermined time (e.g., 2-24 hours).
- **Analysis:** Analyze cell lysates by Western blot using antibodies against **phospho-MEK1 (S289)**. Quantify band intensity to determine the IC_{50} value.

3. Cellular Proliferation Assay This protocol evaluates the anti-proliferative effect of **NVS-PAK1-1** [4] [5].

- **Cell Line:** Su86.86 cells (with and without PAK2 knockdown).
- **Inhibitor Preparation:** Prepare a range of **NVS-PAK1-1** concentrations (e.g., 0.1 μ M to 20 μ M) from a 10 mM DMSO stock.
- **Treatment and Culture:** Seed cells and treat with the inhibitor series. Maintain cells for several days, ensuring the **final DMSO concentration is consistent and non-toxic ($\leq 0.5\%$)**.
- **Analysis:** Measure cell proliferation using a standard assay (e.g., MTT, CellTiter-Glo). Expect a significant anti-proliferative effect at concentrations **above 2 μ M** in cells with normal PAK2 levels [4] [5].

PAK1 Signaling and Experimental Pathway

The following diagram illustrates the role of PAK1 in cellular signaling and the experimental readouts for these protocols:



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Critical Notes for Researchers

- **Negative Control Compound:** Always include the inactive control compound **NVS-PAK1-C** in your experimental setup. This compound has over 100-fold less activity and is crucial for confirming that observed effects are due to PAK1 inhibition and not off-target interactions [1].
- **Solvent Handling:** Use fresh, high-quality DMSO for stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C based on planned use [4] [5].

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References

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